(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone
CAS No.: 898749-04-7
Cat. No.: VC2479213
Molecular Formula: C20H21NO
Molecular Weight: 291.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898749-04-7 |
|---|---|
| Molecular Formula | C20H21NO |
| Molecular Weight | 291.4 g/mol |
| IUPAC Name | [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone |
| Standard InChI | InChI=1S/C20H21NO/c1-15-8-9-19(12-16(15)2)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3 |
| Standard InChI Key | BNQZNEOLBQJIMS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C |
Introduction
Chemical Identity and Structure
Basic Information
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone belongs to the benzophenone class of compounds, characterized by a central carbonyl group connecting two aromatic rings. The compound is identified by CAS number 898749-04-7 and features a distinctive structure with specific substituents.
The molecule consists of:
-
A benzophenone core (diphenyl ketone structure)
-
A 3,4-dimethylphenyl group on one side of the carbonyl
-
A 3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl group on the other side
Structural Representations
The structural representation of this compound can be expressed through various notations as shown in Table 1, facilitating its identification and characterization in chemical databases and literature.
Table 1: Structural Identifiers of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone
| Identifier Type | Value |
|---|---|
| IUPAC Name | [3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone |
| CAS Number | 898749-04-7 |
| Molecular Formula | C20H21NO |
| Standard InChI | InChI=1S/C20H21NO/c1-15-8-9-19(12-16(15)2)20(22)18-7-5-6-17(13-18)14-21-10-3-4-11-21/h3-9,12-13H,10-11,14H2,1-2H3 |
| Standard InChIKey | BNQZNEOLBQJIMS-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3)C |
The presence of the 2,5-dihydro-1H-pyrrol-1-yl moiety (pyrrolinomethyl group) introduces a nitrogen-containing heterocyclic functionality, which significantly influences the compound's chemical behavior and potential biological interactions.
Physical and Chemical Properties
Basic Physical Properties
The physical and chemical properties of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone provide crucial insights into its behavior in various chemical and biological systems. Table 2 summarizes the key physical and chemical properties of this compound based on available data and predictions.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 291.4 g/mol | |
| Physical State | Solid (presumed based on similar compounds) | - |
| Color | Not specified | - |
| Solubility | Soluble in organic solvents (presumed) | - |
| PubChem Compound ID | 24725092 |
Synthesis and Preparation Methods
Proposed Synthetic Route
A potential synthetic pathway for (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone might include:
-
Formation of the Benzophenone Core: This can be achieved through a Friedel-Crafts acylation reaction between a 3-substituted benzoyl chloride and 3,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
-
Introduction of a Suitable Leaving Group: Functionalization of the meta position of one phenyl ring with a halide or other leaving group.
-
Nucleophilic Substitution: Reaction with 2,5-dihydro-1H-pyrrole to introduce the pyrrolinomethyl group, potentially using phase-transfer catalysis or other appropriate conditions.
-
Purification: The final product would typically be purified using chromatographic techniques, recrystallization, or a combination of methods.
Chemical Reactivity
Reactive Centers
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone contains several reactive sites that can participate in various chemical transformations:
-
Carbonyl Group: The central carbonyl (C=O) is a key reactive center capable of nucleophilic addition reactions and reduction.
-
Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution reactions.
-
Methyl Groups: The methyl substituents on the 3,4-dimethylphenyl moiety can participate in oxidation reactions or radical-mediated functionalization.
-
Pyrrolinomethyl Group: The nitrogen atom in this group can act as a nucleophile, while the C=C bond in the dihydropyrrole ring can undergo addition reactions.
Oxidation
Oxidation reactions can occur at various sites:
-
The carbonyl group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
-
The methyl groups can be oxidized to aldehyde or carboxylic acid functionalities.
-
The dihydropyrrole ring can be oxidized to form a pyrrole.
Reduction
Reduction primarily targets the carbonyl group:
-
Reduction with sodium borohydride or lithium aluminum hydride can convert the carbonyl to a hydroxyl group, forming a benzhydrol derivative.
-
Catalytic hydrogenation can reduce both the C=C bond in the dihydropyrrole ring and potentially the carbonyl group.
Substitution and Addition Reactions
The compound can participate in various substitution and addition reactions:
-
Electrophilic aromatic substitution can introduce substituents onto the aromatic rings.
-
The nitrogen atom in the pyrrolinomethyl group can participate in nucleophilic substitution reactions.
-
The C=C bond in the dihydropyrrole ring can undergo addition reactions with electrophiles.
These diverse reaction pathways highlight the chemical versatility of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone and its potential utility in organic synthesis.
Applications
Analytical Applications
In analytical chemistry, benzophenone derivatives including the title compound can serve various functions:
-
Chromatographic Standards: As reference compounds for method development in HPLC, GC, and other chromatographic techniques.
-
Mass Spectrometry Standards: For method validation and instrument calibration in LC-MS/MS and related techniques.
-
Structural Probes: For investigating molecular interactions and binding mechanisms in biological systems.
These applications highlight the multifaceted utility of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone beyond its direct chemical or biological properties.
Comparative Analysis with Similar Compounds
Structural Comparisons
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone belongs to a family of structurally related benzophenone derivatives with pyrrolinomethyl substituents. Comparing this compound with similar derivatives provides insights into structure-property relationships.
Table 3: Comparison with Structurally Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone | 898749-04-7 | C20H21NO | 291.4 | Pyrrolinomethyl at 3-position of first phenyl, dimethyl at 3,4-positions of second phenyl |
| (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone | 898763-32-1 | C20H21NO | 291.4 | Pyrrolinomethyl at 2-position instead of 3-position |
| (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone | 898764-22-2 | C20H21NO | 291.4 | Pyrrolinomethyl at 4-position instead of 3-position |
| (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,5-dimethylphenyl)methanone | 898763-35-4 | C20H21NO | 291.4 | Pyrrolinomethyl at 2-position, dimethyl at 3,5-positions instead of 3,4-positions |
| 4'-Methyl-3-(3-pyrrolinomethyl) benzophenone | 898789-63-4 | C19H19NO | 277.4 | Single methyl at 4'-position instead of dimethyl at 3,4-positions |
| (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone | 898790-19-7 | C20H21NO | 291.4 | Dimethyl at 2,5-positions instead of 3,4-positions |
Structure-Property Relationships
The positional isomers and structural variants of pyrrolinomethyl-substituted benzophenones exhibit subtle differences that influence their properties:
-
Position of Pyrrolinomethyl Group: The attachment position (ortho, meta, or para) affects:
-
Steric environment around the nitrogen atom
-
Molecular geometry and conformation
-
Electronic distribution across the molecule
-
Potential for intramolecular interactions
-
-
Methyl Substitution Pattern: The position and number of methyl groups influence:
-
Electronic density of the aromatic rings
-
Lipophilicity and solubility characteristics
-
Steric effects on molecular recognition and binding
-
-
Electronic Effects: The combination of electron-donating methyl groups and the electron-withdrawing carbonyl creates distinct electronic distributions that affect reactivity and intermolecular interactions.
These structure-property relationships make this family of compounds particularly valuable for structure-activity relationship studies in pharmaceutical research and materials science.
Analytical Methods for Detection and Quantification
Liquid Chromatography-Mass Spectrometry
Liquid chromatography coupled with mass spectrometry (LC-MS/MS) represents a powerful analytical approach for the detection and quantification of benzophenone derivatives, including (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone.
Research on related benzophenone derivatives indicates the following analytical parameters:
-
Sample Preparation: Typically involves protein precipitation using acetonitrile for biological samples .
-
Chromatographic Separation: Commonly performed using C18-LC columns with gradient elution using acetonitrile/water mixtures containing 0.1% formic acid .
-
Mass Spectrometric Detection: Electrospray ionization (ESI) coupled with triple quadrupole mass spectrometry provides sensitive and selective detection .
For benzophenone derivatives, analytical methods have demonstrated:
These parameters suggest that similar analytical performance could be achieved for the detection and quantification of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone in various matrices.
Spectroscopic Methods
Several spectroscopic approaches can be employed for the identification and characterization of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, with characteristic signals for:
-
Aromatic protons
-
Methyl groups
-
Pyrrolinomethyl protons
-
Carbonyl carbon
-
-
Infrared (IR) Spectroscopy: Enables identification of functional groups, particularly the carbonyl group (approximately 1650-1700 cm⁻¹) and aromatic C=C stretching.
-
UV-Visible Spectroscopy: The benzophenone core typically exhibits strong absorption in the UV region, which can be used for quantification.
These spectroscopic methods provide complementary information about the compound's structure and purity, essential for both research applications and quality control.
Application in Biofluid Analysis
The analysis of benzophenone derivatives in biofluids is particularly relevant for toxicological and pharmacological studies. LC-MS/MS methodology has been successfully applied for the determination of benzophenone and its metabolites in rat serum and urine samples .
Table 4: Analytical Parameters for Benzophenone Analysis in Biofluids
These analytical approaches could be adapted for the specific detection and quantification of (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone in various biological matrices, providing valuable information for pharmacokinetic studies and toxicological assessments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume